![molecular formula C8H11NO3S2 B2865212 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione CAS No. 338975-28-3](/img/structure/B2865212.png)
2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione typically involves the reaction of ethyl mercaptan with a suitable precursor to introduce the ethylsulfanyl groups. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize efficiency and yield while minimizing costs. These methods often involve large-scale reactions using industrial-grade reagents and equipment. The specific details of these methods are typically proprietary and may involve multiple steps to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to remove oxygen atoms or to alter the oxidation state of the sulfur atoms.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Researchers are investigating the potential biological activities of this compound, including its antimicrobial and anticancer properties.
Medicine: The compound is being studied for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: In industrial applications, this compound is used as an intermediate in the production of various chemicals and materials.
作用机制
The mechanism of action of 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur and oxygen atoms can form bonds with specific enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-[Bis(methylsulfanyl)methyl]-1,3-oxazole-4,5-dione: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.
2-[Bis(phenylsulfanyl)methyl]-1,3-oxazole-4,5-dione: Contains phenylsulfanyl groups, which can alter its chemical properties and biological activities.
Uniqueness
2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione is unique due to the presence of ethylsulfanyl groups, which can influence its reactivity and interactions with biological targets. This compound’s specific combination of sulfur and oxygen atoms within a heterocyclic structure makes it a valuable tool for researchers in various fields.
属性
IUPAC Name |
2-[bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S2/c1-3-13-8(14-4-2)6-9-5(10)7(11)12-6/h8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWHXJYYQPONHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C1=NC(=O)C(=O)O1)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
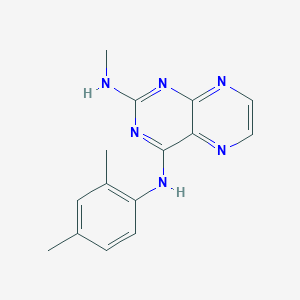
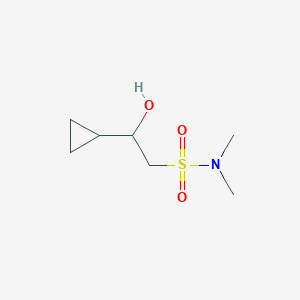
![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2865131.png)
![2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2865133.png)
![1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2865134.png)
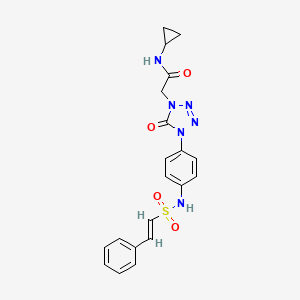
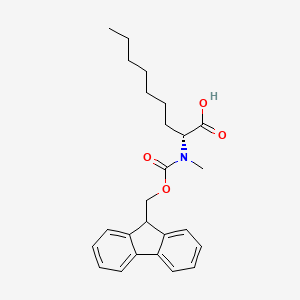
![2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2865137.png)
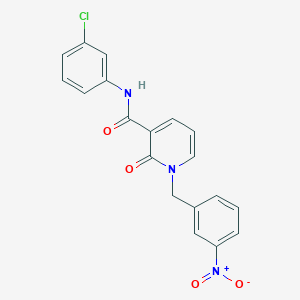
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate](/img/structure/B2865140.png)
![4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2865145.png)
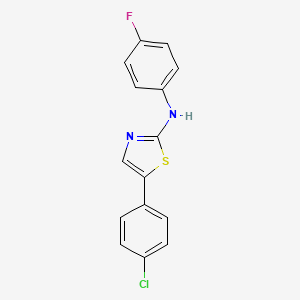
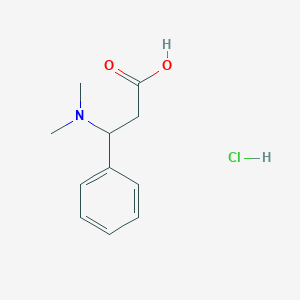
![3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2865151.png)
